molecular formula C8H18O3 B7821101 4,4'-Oxybis(butan-1-ol) CAS No. 25853-56-9

4,4'-Oxybis(butan-1-ol)

Cat. No.: B7821101
CAS No.: 25853-56-9
M. Wt: 162.23 g/mol
InChI Key: LYKRIFJRHXXXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Oxybis(butan-1-ol) is an organic compound with the molecular formula C₈H₁₈O₃. It is also known as bis(4-hydroxybutyl) ether. This compound is characterized by the presence of two butanol groups connected by an oxygen atom, forming an ether linkage. It is a colorless, hygroscopic liquid that is soluble in organic solvents such as chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Oxybis(butan-1-ol) can be synthesized through the reaction of 1,4-butanediol with a suitable dehydrating agent. One common method involves the use of sulfuric acid as a catalyst to facilitate the etherification reaction. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of 4,4’-Oxybis(butan-1-ol) often involves continuous processes where 1,4-butanediol is reacted with an acid catalyst in a controlled environment. The reaction mixture is then subjected to separation techniques such as distillation to isolate the desired product. The purity of the final product is typically ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Oxybis(butan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-Oxybis(butan-1-ol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Oxybis(butan-1-ol) involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds, making the compound a versatile intermediate in chemical synthesis. The ether linkage provides stability and resistance to hydrolysis, making it suitable for use in harsh chemical environments .

Comparison with Similar Compounds

    1,4-Butanediol: Similar in structure but lacks the ether linkage.

    Diethylene glycol: Contains two ethylene glycol units connected by an ether linkage.

    Polyethylene glycol: A polymer with repeating ethylene glycol units.

Uniqueness: 4,4’-Oxybis(butan-1-ol) is unique due to its specific ether linkage between two butanol units, providing a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring both solubility in organic solvents and stability under various conditions .

Properties

IUPAC Name

4-(4-hydroxybutoxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c9-5-1-3-7-11-8-4-2-6-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKRIFJRHXXXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948749
Record name 4,4'-Oxydi(butan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3403-82-5, 25853-56-9
Record name Dibutylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3403-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Oxybisbutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxybisbutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025853569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Oxydi(butan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxybisbutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-oxybisbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.